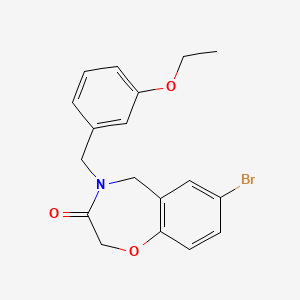

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative, a class of heterocyclic compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, benzyl, and benzoxazepine moieties have been synthesized and analyzed for their potential as pharmacological agents and for their interesting chemical properties.

Synthesis Analysis

The synthesis of related benzoxazepine derivatives typically involves the formation of a seven-membered benzoxazepine ring, which can be achieved through various synthetic routes. For instance, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins involves the reaction of a bromomethyl benzoxepin with ethylene glycol or chloroethanol, followed by the introduction of an amine function . Although the exact synthesis of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives is characterized by the presence of a seven-membered ring containing both oxygen and nitrogen atoms. X-ray crystallography has been used to determine the molecular and crystal structures of related compounds, such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one . This technique could also be employed to elucidate the structure of the compound , providing insights into its conformation and the nature of intermolecular interactions, such as hydrogen bonding.

Chemical Reactions Analysis

Benzoxazepine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield substituted derivatives, and its methoxy and ethoxy derivatives were reduced to benzenetetraamine compounds . These reactions highlight the reactivity of bromo and alkoxy groups in such compounds, which could be relevant to the chemical behavior of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can be studied using various spectroscopic and computational methods. For instance, the synthesis, crystal structure, and vibrational frequencies of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were investigated using Fourier transform infrared spectroscopy (FT-IR) and quantum mechanical studies . These methods could be applied to determine the properties of 7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as its molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Practical Synthesis of CCR5 Antagonists : A practical method was developed for synthesizing an orally active CCR5 antagonist using 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a derivative of 7-Bromo-4-(3-Ethoxybenzyl)-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-one, showcasing its importance in medicinal chemistry for developing treatments targeting CCR5 receptors (Ikemoto et al., 2005).

Anticancer Activity

- Anticancer Evaluation of Derivatives : The compound served as a precursor in synthesizing new derivatives for anticancer evaluation. Specifically, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened against various cancer cell lines, indicating the potential for developing novel anticancer agents (Bekircan et al., 2008).

Antioxidant and Antibacterial Activities

- Natural Antioxidants from Marine Algae : Compounds structurally related to 7-Bromo-4-(3-Ethoxybenzyl)-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-one isolated from marine algae showed potent antioxidant activities, suggesting the marine-derived bromophenols' potential as natural antioxidants for food preservation and health applications (Li et al., 2011).

Kinase Inhibition

- Protein-Tyrosine Kinase (PTK) Inhibitors : New derivatives were synthesized and evaluated for their inhibitory activities against protein-tyrosine kinases, indicating the compound's utility in the development of PTK inhibitors for therapeutic applications (Li et al., 2017).

Radical Cyclization Synthesis

- Synthesis via Radical Cyclization : The compound has been utilized in studies focusing on the synthesis of benzazepines through radical cyclization, highlighting its versatility in organic synthesis and the development of pharmacologically active molecules (Kamimura et al., 2003).

Propiedades

IUPAC Name |

7-bromo-4-[(3-ethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-2-22-16-5-3-4-13(8-16)10-20-11-14-9-15(19)6-7-17(14)23-12-18(20)21/h3-9H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSEVZPWPLXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Br)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(3-ethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

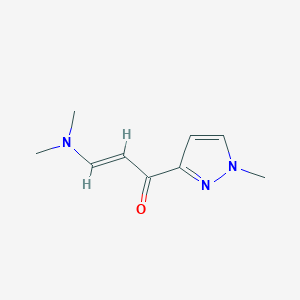

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)

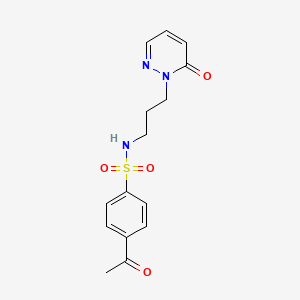

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)

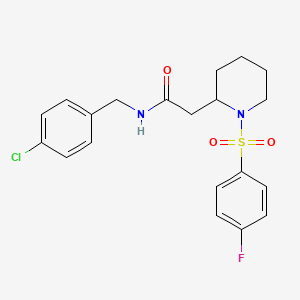

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

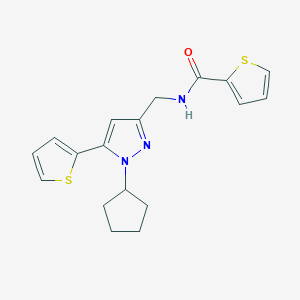

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

![methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2516821.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)